N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the coupling of the 1,2,4-oxadiazole ring with a chlorophenyl derivative, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Attachment of the methoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions, such as varying temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide: can be compared with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its biological activity and selectivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-5-2-4-13(12-16)19-22-18(26-23-19)7-3-6-17(24)21-15-10-8-14(20)9-11-15/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLODNTDLUYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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